2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate
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Overview
Description
2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate is a complex organic compound with a molecular formula of C27H26ClN3O8
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of various functional groups. Common reagents used in the synthesis include hydrazine derivatives, chlorobenzoic acid, and methoxyphenyl compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters to maintain consistency and quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride, leading to the formation of different derivatives.
Substitution: Halogenation and other substitution reactions can occur, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-[(E)-({[3,4,5-trimethoxybenzoyl]amino}acetyl}hydrazono)methyl]phenyl 2-chlorobenzoate
- 2-methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]acetyl}hydrazono)methyl]phenyl 2-chlorobenzoate
Uniqueness
Compared to similar compounds, 2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate stands out due to its specific structural features and the presence of the 2,4,4-trimethylpentan-2-yl group. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C31H35ClN2O5 |
---|---|
Molecular Weight |
551.1 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C31H35ClN2O5/c1-30(2,3)20-31(4,5)22-12-14-23(15-13-22)38-19-28(35)34-33-18-21-11-16-26(27(17-21)37-6)39-29(36)24-9-7-8-10-25(24)32/h7-18H,19-20H2,1-6H3,(H,34,35)/b33-18+ |
InChI Key |
DUSPCWKGODNFDX-DPNNOFEESA-N |
Isomeric SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC |
Origin of Product |
United States |
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